3,5-di-tert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide
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Overview
Description
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups, a hydroxy group, a methoxyphenyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the nitration of a precursor compound followed by reduction and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the nitro group results in amines.
Scientific Research Applications
3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbothioamide group may also play a role in modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID: Similar in structure but lacks the methoxyphenyl and carbothioamide groups.
3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE: Contains an aldehyde group instead of the carbothioamide group.
3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL ALCOHOL: Features a benzyl alcohol group instead of the carbothioamide group.
Uniqueness
The presence of the methoxyphenyl and carbothioamide groups in 3,5-DI-TERT-BUTYL-4-HYDROXY-N-(4-METHOXYPHENYL)BENZENE-1-CARBOTHIOAMIDE distinguishes it from similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C22H29NO2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C22H29NO2S/c1-21(2,3)17-12-14(13-18(19(17)24)22(4,5)6)20(26)23-15-8-10-16(25-7)11-9-15/h8-13,24H,1-7H3,(H,23,26) |
InChI Key |
MVSVREMXLOFLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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